methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

Catalog No.
S851229
CAS No.
1268618-92-3
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2...

CAS Number

1268618-92-3

Product Name

methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

IUPAC Name

methyl 3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoate

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c1-9(2)12(14(17)18-3)15-8-10-6-4-5-7-11(10)13(15)16/h4-7,9,12H,8H2,1-3H3

InChI Key

CODDLWWXJYKFQJ-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)OC)N1CC2=CC=CC=C2C1=O

Canonical SMILES

CC(C)C(C(=O)OC)N1CC2=CC=CC=C2C1=O

Synthesis of Isoindolinones

Synthesis of Indole Derivatives

Synthesis of Fused Tetracyclic Quinoline Derivatives

Biological Potential of Indole Derivatives

Biological Potential of 1,3-Diazole Derivatives

Methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is a chemical compound characterized by its complex structure, which includes a methyl group, an isoindole moiety, and a butanoate functional group. Its molecular formula is C13H15NO3C_{13}H_{15}NO_3, and it has a molecular weight of approximately 233.26 g/mol . The compound features a 1-oxo-1,3-dihydro-2H-isoindole ring that contributes to its biological activity and potential applications in medicinal chemistry.

Typical of esters and isoindole derivatives. Key reactions include:

  • Esterification: The compound can undergo hydrolysis in the presence of water or alcohols to regenerate the corresponding acid and alcohol.
  • Nucleophilic Substitution: The carbonyl carbon in the isoindole structure can be attacked by nucleophiles, leading to the formation of various derivatives.
  • Reduction: The ketone functionality can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are crucial for modifying the compound to enhance its biological properties or for synthesizing related compounds.

The biological activity of methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is primarily associated with its isoindole structure, which has been studied for various pharmacological effects. Compounds with similar structures have shown potential in:

  • Antitumor Activity: Isoindole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: Some isoindole compounds display activity against bacterial and fungal strains.
  • Neuroprotective Effects: Research indicates that isoindoles may have protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases.

Several synthetic routes have been developed for the preparation of methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate. Common methods include:

  • Condensation Reactions: Starting from appropriate aldehydes and ketones, condensation reactions can yield the desired isoindole structure.
  • Cyclization Techniques: Utilizing cyclization methods involving amino acids or related precursors can lead to the formation of the isoindole ring.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel.

These methods emphasize efficiency and yield while minimizing environmental impact.

Methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it is considered for development as an anticancer or antimicrobial agent.
  • Material Science: Its unique chemical properties may allow for use in creating novel materials or polymers.
  • Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry research.

Studies on the interactions of methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate with biological targets are essential for understanding its mechanism of action. Preliminary investigations suggest:

  • Binding Affinity: The compound may exhibit selective binding to certain enzymes or receptors involved in disease pathways.
  • Synergistic Effects: Combinations with other therapeutic agents could enhance efficacy against specific diseases.

Further research is needed to elucidate these interactions fully.

Methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate39739-03-20.91Contains a dioxo group
Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate13855–80–60.89Ethyl ester variant
Methyl 4-(1,3-dioxoisoindolin–2–yl)-2-hydroxybutanoate130695–36–20.88Hydroxylated derivative
Ethyl 3-(1,3-dioxoisoindolin–2–yl)propanoate4561–06–20.88Shorter carbon chain

These compounds illustrate the diversity within the isoindole family while highlighting the unique structural features of methyl 3-methyl–2-(1–oxo–1,3–dihydro–2H–isoindol–2–yl)butanoate that may contribute to its distinct biological properties and applications.

XLogP3

2.2

Dates

Modify: 2023-08-16

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